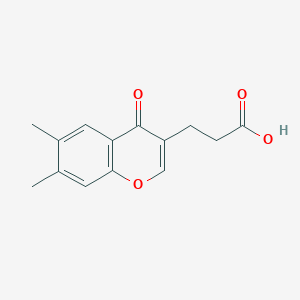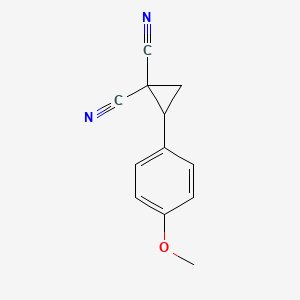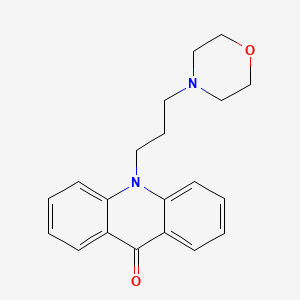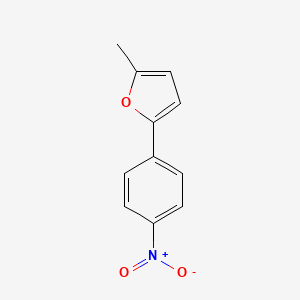![molecular formula C20H16N4O4S B14135793 N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 1171416-50-4](/img/structure/B14135793.png)
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing aromatic ring, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the oxadiazole ring, and the attachment of the nitro and carboxamide groups. One common synthetic route involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the benzo[b]thiophene intermediate with a suitable hydrazide derivative, followed by cyclization to form the oxadiazole ring.
Attachment of the nitro group: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the carboxamide group: The final step involves the reaction of the nitrobenzo[b]thiophene-oxadiazole intermediate with an appropriate amine derivative to form the carboxamide group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles, such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate specific biological targets makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. This can lead to the inhibition of specific biochemical pathways.
Receptor modulation: The compound may interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways. This can result in various cellular responses, such as changes in gene expression or cell proliferation.
Protein-ligand interactions: The compound may form non-covalent interactions with proteins, such as hydrogen bonds or hydrophobic interactions, stabilizing specific protein conformations and affecting their function.
Comparaison Avec Des Composés Similaires
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in substituents can affect the compound’s reactivity and biological activity.
N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide: This compound has a chlorine atom instead of an ethyl group. The presence of a halogen can influence the compound’s chemical properties and interactions with biological targets.
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide: This compound has a fluorine atom instead of an ethyl group. Fluorine substitution can enhance the compound’s stability and bioavailability.
Propriétés
Numéro CAS |
1171416-50-4 |
|---|---|
Formule moléculaire |
C20H16N4O4S |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H16N4O4S/c1-2-12-3-5-13(6-4-12)9-18-22-23-20(28-18)21-19(25)17-11-14-10-15(24(26)27)7-8-16(14)29-17/h3-8,10-11H,2,9H2,1H3,(H,21,23,25) |
Clé InChI |
GWLQBHMDVWNNSG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)



![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)

![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)

![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
